2-Methoxy-4-propan-2-yl-3,7-dioxabicyclo[4.1.0]heptan-5-one
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Overview
Description
2-Methoxy-4-propan-2-yl-3,7-dioxabicyclo[410]heptan-5-one is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-propan-2-yl-3,7-dioxabicyclo[4.1.0]heptan-5-one typically involves the formation of its bicyclic core through cyclization reactions. One common method involves the reaction of appropriate precursors under acidic or basic conditions to form the dioxabicycloheptane ring system. The methoxy and propan-2-yl groups are introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization and substitution processes efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-propan-2-yl-3,7-dioxabicyclo[4.1.0]heptan-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy and propan-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
2-Methoxy-4-propan-2-yl-3,7-dioxabicyclo[4.1.0]heptan-5-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-propan-2-yl-3,7-dioxabicyclo[4.1.0]heptan-5-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, its antimicrobial activity may result from disrupting microbial cell membranes or inhibiting essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
- Glyceraldehyde acetonide
- Tetraoxaspiroundecanes
Uniqueness
2-Methoxy-4-propan-2-yl-3,7-dioxabicyclo[4.1.0]heptan-5-one is unique due to its specific bicyclic structure and the presence of both methoxy and propan-2-yl groups. These features confer distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
CAS No. |
62644-40-0 |
---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
2-methoxy-4-propan-2-yl-3,7-dioxabicyclo[4.1.0]heptan-5-one |
InChI |
InChI=1S/C9H14O4/c1-4(2)6-5(10)7-8(12-7)9(11-3)13-6/h4,6-9H,1-3H3 |
InChI Key |
IFARUJDUXZXDAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)C2C(O2)C(O1)OC |
Origin of Product |
United States |
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